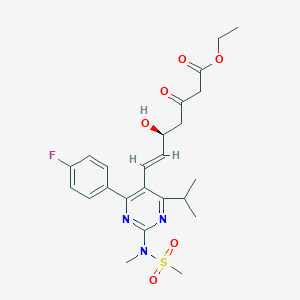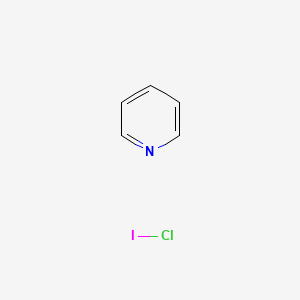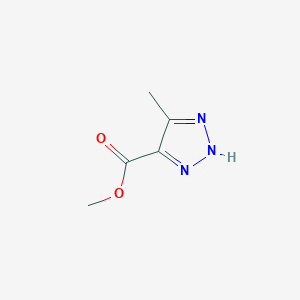
3-Nitro-5-(trifluorometil)piridin-2-amina
Descripción general
Descripción
3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a nitro group at the third position and a trifluoromethyl group at the fifth position on the pyridine ring.
Aplicaciones Científicas De Investigación
3-Nitro-5-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which share structural similarities with this compound, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to their death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound might interfere with the electron transport chain in mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound might lead to cell death by disrupting energy production .
Análisis Bioquímico
Biochemical Properties
3-Nitro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction . Additionally, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses and apoptosis . By modulating the activity of key signaling molecules, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of the target molecule, depending on the nature of the interaction . For example, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 3-Nitro-5-(trifluoromethyl)pyridin-2-amine has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes .
Metabolic Pathways
3-Nitro-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play key roles in the metabolism and detoxification of reactive oxygen species and other harmful compounds. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell.
Métodos De Preparación
The synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine involves several synthetic routes and reaction conditions. One common method includes the nitration of 5-(trifluoromethyl)pyridin-2-amine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial production methods often involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods may include the use of metal catalysts and optimized reaction conditions to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
3-Nitro-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
3-Nitro-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: This compound has a chloro group instead of an amino group, which affects its reactivity and applications.
3-Nitro-5-(trifluoromethyl)pyridin-2-ol:
The uniqueness of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVKANNSWTRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442417 | |
| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53359-69-6 | |
| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)



![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)
![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)





![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)
